Cbz-O-methyl-L-ser
Description
Cbz-O-methyl-L-serine (methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate) is a carbobenzyloxy (Cbz)-protected serine derivative, widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol (calculated for C₁₂H₁₅NO₅: 253.24) . The compound is characterized by a Cbz group at the N-terminus and a methyl ester at the C-terminus, which enhances its stability against enzymatic degradation and improves solubility in organic solvents. It is typically a colorless solid or liquid with a melting point and solubility profile dependent on its crystalline form and solvent interactions .
Cbz-O-methyl-L-serine serves as a key intermediate in synthesizing complex peptides, particularly those requiring orthogonal protection strategies. Its hydroxyl group in the serine side chain allows for further functionalization, such as glycosylation or phosphorylation .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGCFKPNOTYIQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628441 | |
| Record name | N-[(Benzyloxy)carbonyl]-O-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64356-74-7, 134807-65-1 | |
| Record name | N-[(Benzyloxy)carbonyl]-O-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cbz-L-Serine(Methyl Ether) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cbz-O-methyl-L-serine belongs to a broader class of Cbz-protected amino acid derivatives. Below is a comparative analysis with three structurally related compounds: Cbz-L-Phe-L-Ser-OMe (3-17), Cbz-L-Phe-L-Thr-OMe (3-18), and Boc-L-Val-L-Val-OMe (3-20). These compounds share similarities in protection strategies (Cbz or Boc groups) and ester termini but differ in amino acid residues and side-chain functionalities.
Table 1: Physicochemical and Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Common Solvents) | Key Functional Groups |
|---|---|---|---|---|---|
| Cbz-O-methyl-L-serine | C₁₂H₁₅NO₅ | 253.25 | 98–102 | DCM, DMF, methanol | Cbz, methyl ester, –OH |
| Cbz-L-Phe-L-Ser-OMe (3-17) | C₂₃H₂₆N₂O₆ | 438.46 | 110–115 | DCM, ethyl acetate | Cbz, methyl ester, –OH, Phe |
| Cbz-L-Phe-L-Thr-OMe (3-18) | C₂₄H₂₈N₂O₆ | 452.49 | 105–110 | DCM, THF | Cbz, methyl ester, –OH, Thr |
| Boc-L-Val-L-Val-OMe (3-20) | C₁₆H₂₉N₂O₅ | 329.41 | 85–90 | Ethanol, acetonitrile | Boc, methyl ester, Val |
Key Findings:
Protection Group Stability :
- Cbz groups (as in Cbz-O-methyl-L-serine and 3-17/3-18) exhibit higher resistance to acidic conditions compared to Boc-protected compounds (e.g., 3-20). However, Boc groups are more labile under basic conditions, enabling selective deprotection .
Side-Chain Reactivity :
- The hydroxyl group in Cbz-O-methyl-L-serine is less sterically hindered than the β-hydroxyl group in threonine derivatives (3-18), making it more reactive in nucleophilic substitutions or oxidation reactions .
Solubility and Applications: Cbz-O-methyl-L-serine demonstrates superior solubility in polar aprotic solvents (e.g., DMF) compared to Boc-L-Val-L-Val-OMe (3-20), which prefers ethanol or acetonitrile. This property is critical for its use in solid-phase peptide synthesis (SPPS) .
Spectral Data :
- ¹H NMR : The methyl ester protons in Cbz-O-methyl-L-serine resonate at δ 3.65–3.70 ppm, distinct from the aromatic protons of phenylalanine-containing analogs (3-17/3-18), which appear at δ 7.20–7.35 ppm .
- ¹³C NMR : The carbonyl carbon of the Cbz group in Cbz-O-methyl-L-serine is observed at δ 156.2 ppm, consistent with other Cbz-protected compounds .
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